
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an ethane-1,2-diamine backbone with an aminoethyl group and is esterified with dimethyl pentanedioate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate typically involves the reaction of ethane-1,2-diamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then esterified with dimethyl pentanedioate to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar structure but lacks the esterified pentanedioate group.
Triethylenetetramine: Contains an additional ethylene group compared to N’-(2-aminoethyl)ethane-1,2-diamine.
Ethylenediamine: Simplest form with only two amino groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate is unique due to its esterified structure, which imparts different chemical and physical properties compared to its analogs. This esterification enhances its solubility and reactivity, making it suitable for specific applications in various fields .
Propiedades
Número CAS |
50883-96-0 |
|---|---|
Fórmula molecular |
C11H25N3O4 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate |
InChI |
InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2 |
Clave InChI |
KTWNSLUBCMZTNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC(=O)OC.C(CNCCN)N |
Números CAS relacionados |
50883-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


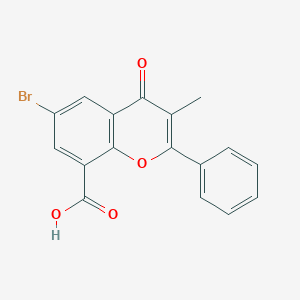
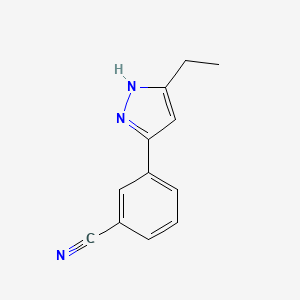
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
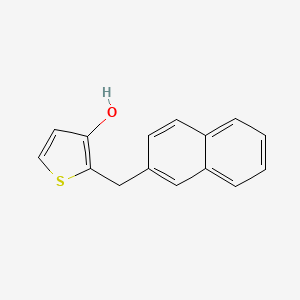
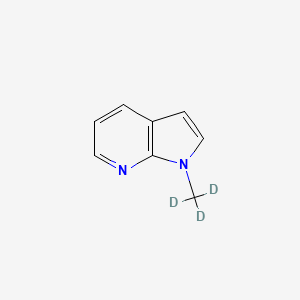



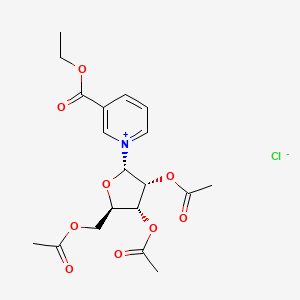
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
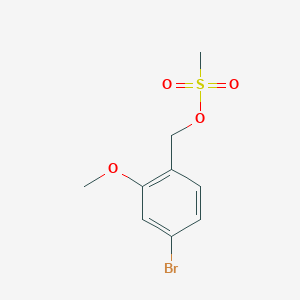
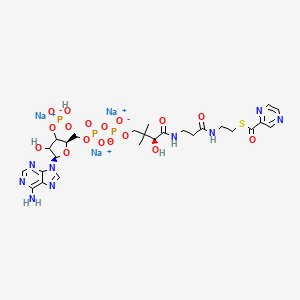
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
